3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one
説明
特性
IUPAC Name |
3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O6/c1-30-18-12-16(25(28)29)10-13-11-17(21(27)31-19(13)18)20(26)24-8-6-23(7-9-24)15-4-2-14(22)3-5-15/h2-5,10-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAFFSJHVNKQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one involves multiple steps. One common method includes the reaction of 4-fluorophenylpiperazine with a suitable chromen-2-one derivative under specific conditions . The reaction typically requires a solvent such as chloroform or ethyl acetate and may involve catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as microwave-assisted synthesis to reduce reaction time and improve efficiency .
化学反応の分析
Types of Reactions
3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
科学的研究の応用
3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways . This compound’s effects are mediated through its ability to alter cellular signaling and metabolic processes .
類似化合物との比較
Structural Variations and Substituent Effects
The table below compares the target compound with key analogs:
Key Differences and Implications
Core Structure: The target compound’s coumarin core distinguishes it from indole-based analogs like Pruvanserin. Coumarins are known for enzyme inhibition (e.g., kinases, esterases) and fluorescence properties, whereas indoles often target serotonin receptors . Compared to HBK series (piperazine salts with aryl ethers), the coumarin scaffold may confer distinct pharmacokinetic behaviors, such as extended half-life due to aromatic stacking .
Substituent Effects: Nitro vs. However, Pruvanserin’s 3-cyanoindole and ethyl linkage may favor different receptor interactions (e.g., 5-HT2A antagonism) . Piperazine Linkage: The direct carbonyl linkage in the target compound contrasts with 4f’s propoxy spacer, which could alter spatial orientation and binding pocket accessibility .
Physicochemical Properties :
- The target compound’s nitro group likely reduces aqueous solubility compared to 12a’s hydroxy group or HBK derivatives’ hydrochloride salts.
- Methoxy at position 8 may enhance membrane permeability relative to 4f’s bulkier benzyl substituent .
生物活性
3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperazine derivatives and features a complex structure that includes a piperazine ring, a fluorophenyl group, and a chromenone moiety. Research indicates that it may interact with various biological targets, suggesting potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
| IUPAC Name | Molecular Formula | Molecular Weight |
|---|---|---|
| This compound | C21H19FN3O6 | 402.39 g/mol |
Structural Features
- Piperazine Ring : Known for its role in drug design, particularly in neuropharmacology.
- Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Chromenone Structure : Associated with various biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets:
- Neurotransmitter Receptors : The piperazine ring may interact with serotonin and dopamine receptors, influencing neurotransmission and potentially offering antidepressant or anxiolytic effects.
- Enzyme Inhibition : The chromenone structure may inhibit enzymes involved in inflammatory pathways or cancer progression.
Pharmacological Studies
Research has demonstrated several pharmacological effects associated with this compound:
- Antidepressant Activity : Studies suggest that compounds with similar piperazine structures exhibit antidepressant-like effects in animal models by modulating serotonin levels.
- Anticancer Potential : Preliminary studies indicate that the chromenone moiety may possess cytotoxic properties against various cancer cell lines.
Case Studies
A notable study evaluated the efficacy of similar piperazine derivatives in modulating dopamine levels in the brain. The findings indicated that certain derivatives could significantly increase dopamine content at specific dosages, suggesting a potential mechanism for treating mood disorders .
Comparative Analysis
To better understand the biological activity of this compound, it is helpful to compare it with other similar compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 1-(4-fluorophenyl)piperazine | Antidepressant | 50 |
| 4-(2-fluorophenyl)piperazin-1-yl]methanone | Anticancer | 30 |
| This compound | Potentially both | TBD |
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. The structure–activity relationship (SAR) analyses reveal that modifications in the fluorophenyl group and the introduction of additional substituents on the chromenone core can significantly affect potency against specific biological targets .
Experimental Results
In vitro assays have shown that derivatives exhibit varying degrees of inhibition against monoamine oxidase (MAO), an enzyme implicated in mood regulation. For instance, certain compounds demonstrated IC50 values as low as 0.013 µM for MAO-B inhibition, indicating strong potential for therapeutic applications in neurodegenerative diseases .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis involves a multi-step process:
Core Chromenone Formation : Start with a substituted coumarin precursor (e.g., 8-methoxy-6-nitro-2H-chromen-2-one) synthesized via Pechmann condensation or nitration of methoxy-substituted coumarins .
Piperazine Coupling : React the chromenone core with 4-(4-fluorophenyl)piperazine using a carbonyl linker. Carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous DMF or THF at 0–5°C minimize side reactions .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .
Q. Critical Parameters :
- Temperature control during coupling prevents decomposition of the nitro group.
- Solvent choice (polar aprotic solvents) enhances reagent solubility and reaction efficiency .
Q. Q2. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- 1H NMR : Identify methoxy protons (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.8–8.5 ppm), and piperazine NH (δ ~1.5–2.5 ppm, broad if free). Confirm coupling via carbonyl (C=O) at ~165–170 ppm in 13C NMR .
- 19F NMR : Detect the fluorophenyl group (δ ~−115 to −120 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+ with <2 ppm error. Fragmentation patterns validate the nitro and piperazine moieties .
- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and stability under acidic/basic conditions .
Advanced Research Questions
Q. Q3. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (dichloromethane/methanol). Use SHELXL for refinement, focusing on torsion angles between the piperazine and chromenone planes to assess conformational flexibility .
- ORTEP-3 Visualization : Analyze bond lengths (e.g., C=O: ~1.21 Å) and angles to identify steric clashes or electronic effects from the nitro group .
- Electron Density Maps : Resolve ambiguities in nitro group orientation (meta vs. para influence on reactivity) .
Q. Q4. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Controlled SAR Variables :
- Substituent Effects : Compare nitro (electron-withdrawing) vs. methoxy (electron-donating) groups on chromenone’s π-stacking potential with biological targets .
- Piperazine Modifications : Replace 4-fluorophenyl with 3-chloro-4-methylphenyl () to test halogen vs. alkyl group impacts on receptor binding .
- Data Normalization : Use standardized assays (e.g., IC50 in enzyme inhibition) with positive controls (e.g., known kinase inhibitors) to minimize inter-lab variability .
Q. Q5. How can computational modeling guide the design of derivatives with enhanced metabolic stability?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4). Identify metabolic hotspots (e.g., nitro group reduction) .
- MD Simulations : Analyze solvation free energy (GBSA method) to predict solubility changes upon replacing methoxy with hydrophilic groups (e.g., -OH) .
- ADMET Predictors : Apply QSAR models (e.g., SwissADME) to optimize logP (target ~2.5–3.5) and reduce hERG channel liability .
Q. Q6. What experimental approaches validate the compound’s mechanism of action in kinase inhibition assays?
Methodological Answer:
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 10 µM. Use ADP-Glo™ assay for ATP-competitive inhibition analysis .
- Western Blotting : Quantify phosphorylation levels of downstream targets (e.g., ERK1/2) in cell lines (e.g., HeLa) treated with 1–50 µM compound .
- Crystallographic Co-structures : Co-crystallize with target kinases (e.g., PDB deposition) to confirm binding poses and hydrogen-bonding networks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
